8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate
Descripción
8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate is a bicyclic tertiary amine derivative with a benzyl substituent at the 8-position and a trifluoromethanesulfonate (triflate) group at the 3-position. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly tropane alkaloid derivatives with antipathogenic or neuropharmacological properties .
Propiedades
IUPAC Name |
(8-benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S/c16-15(17,18)23(20,21)22-14-8-12-6-7-13(9-14)19(12)10-11-4-2-1-3-5-11/h1-5,8,12-13H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXWXWPNDHMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(CC1N2CC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678620 | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949902-02-7 | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Benzyl-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mecanismo De Acción
Target of Action
The primary target of the compound “8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities.
Mode of Action
The exact mode of action of “8-Benzyl-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to interact with various biological targets, leading to a wide array of biological activities.
Biochemical Pathways
The specific biochemical pathways affected by “8-Benzyl-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to affect various biochemical pathways.
Result of Action
The molecular and cellular effects of the action of “8-Benzyl-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to have a wide array of biological activities.
Actividad Biológica
8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C15H16F3NO3S
- Molecular Weight : 347.35 g/mol
- CAS Number : 949902-02-7
The compound is a derivative of the bicyclic structure known as azabicyclo[3.2.1]octane, which has been studied for its interaction with various biological targets, particularly opioid receptors. The trifluoromethanesulfonate moiety enhances its electrophilic character, potentially influencing its reactivity and biological interactions.
Opioid Receptor Interaction
Research indicates that compounds similar to 8-benzyl-8-azabicyclo[3.2.1]octane have shown efficacy as mu-opioid receptor antagonists. These compounds can selectively block opioid receptors in peripheral tissues, which is beneficial for managing opioid-induced bowel dysfunction without affecting central analgesic effects .
Case Studies
- Mu Opioid Receptor Antagonism :
- Cytotoxicity and Antivascular Activity :
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from N-benzyl tropinone and other trifluoromethylsulfonyl precursors . The process emphasizes the importance of controlling stereochemistry to enhance biological activity.
Safety and Handling
Due to its chemical nature, the compound is classified as harmful if inhaled or ingested, and it can cause severe skin burns and eye damage. Proper safety protocols should be followed during handling .
Aplicaciones Científicas De Investigación
Mu-Opioid Receptor Antagonism
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane family, including 8-benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate, exhibit mu-opioid receptor antagonist activity. This property is particularly valuable in addressing opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) without compromising analgesic effects .
Pharmaceutical Development
The compound has been investigated for its potential in developing new therapeutic agents targeting opioid receptors. Studies have shown that it can selectively block undesirable gastrointestinal side effects associated with opioid medications while maintaining their analgesic properties . This dual action positions it as a promising candidate for treating conditions like chronic pain and opioid dependence.
Synthesis and Chemical Reactions
The synthesis of this compound involves various chemical reactions, including the use of acid chlorides and Grignard reagents to introduce functional groups that enhance its pharmacological profile . The ability to modify its structure allows researchers to tailor its properties for specific therapeutic applications.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
Case Study 1: Opioid-Induced Bowel Dysfunction
A study demonstrated that this compound effectively reduced symptoms of OBD in animal models, showing significant binding affinity to mu-opioid receptors while minimizing central nervous system side effects .
Case Study 2: Pain Management
In another investigation, this compound was tested alongside traditional opioids in pain management protocols. Results indicated that it could mitigate gastrointestinal side effects commonly associated with opioid therapy without diminishing pain relief .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations at the 8-Position
a) 8-Methyl Analogues
- (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl Trifluoromethanesulfonate (2p): Synthesis: Prepared similarly using 8-methyl-8-azabicyclo[3.2.1]octan-3-one, yielding 57% . Biological Relevance: Methyl derivatives like 3a (N-methyl-N-((8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)methyl)aniline) show 65% yield in alkylation reactions, suggesting higher efficiency than benzyl analogues .
b) 8-Aryl and 8-Heteroaryl Derivatives
Functional Group Variations at the 3-Position
*Calculated based on provided data.
Ring Size Variations
Métodos De Preparación
Base Treatment and Extraction
-
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride (50.4 g, 200 mmol)
- Ethyl acetate (EtOAc, 160 mL)
- 4 N Sodium hydroxide (NaOH, 50 mL)
- Temperature: 30°C
- Stirring time: 1 hour
Process:
The starting ketone hydrochloride salt is dissolved in EtOAc and treated with aqueous NaOH to free the base form. After stirring, the aqueous layer is discarded, and the organic layer is concentrated to about 40 mL by rotary evaporation.Solvent Adjustment:
Tetrahydrofuran (THF, 270 mL) is added to the concentrated organic phase to prepare the solution for the next step.
Formation of Triflate Intermediate
-
- Sodium bis(trimethylsilyl)amide (NaHMDS, 1 M in THF, 230 mL, 230 mmol)
- N-phenyl-bis(trifluoromethanesulfonimide) (82.2 g, 230 mmol)
- Temperature: −20°C to −10°C
- Stirring time: 1 hour for base addition, 1 hour after triflimide addition
Process:
The solution is cooled to −20°C, and NaHMDS is added slowly over 15 minutes to deprotonate the ketone, generating the enolate. After stirring, N-phenyl-bis(trifluoromethanesulfonimide) is added in portions to convert the enolate into the triflate ester.Workup:
The reaction mixture is quenched with 1 N NaOH (200 mL) and warmed to room temperature. Partial solvent removal is done by rotary evaporation to about 450 mL. Ethyl acetate (300 mL) and heptane (150 mL) are added to induce phase separation. The organic layer is washed multiple times with 1 N NaOH to remove impurities.Yield and Purity:
The triflate intermediate is isolated as a yellowish solid with a yield of approximately 77 g and purity greater than 96% by HPLC.
Characterization Data (1H NMR, 400 MHz, d6-DMSO)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Count | Assignment |
|---|---|---|---|---|
| 7.25–7.35 | Multiplet (m) | - | 5 | Aromatic protons (benzyl) |
| 6.05 | Doublet (d) | 5.2 | 1 | Olefinic proton |
| 3.64 | Quartet (q) | 13.2 | 2 | Methylenes adjacent to N |
| 3.40–3.44 | Multiplet (m) | - | 2 | Bicyclic methylene protons |
| 2.77 | Doublet (d) | 16.4 | 1 | Bicyclic methylene proton |
| 1.79–2.09 | Multiplet (m) | - | 5 | Aliphatic bicyclic protons |
| 1.52–1.59 | Multiplet (m) | - | 1 | Aliphatic bicyclic proton |
Alternative Preparation Approaches and Notes
The triflate intermediate can also be prepared from N-benzyltropinone using trifluoromethanesulfonylation reagents such as N-phenyl-bis(trifluoromethanesulfonimide) under controlled low-temperature conditions.
Protection of the amine nitrogen with groups such as benzyl or tert-butoxycarbonyl (Boc) is common to prevent side reactions during triflation and subsequent cross-coupling steps.
The triflate intermediate serves as a versatile electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form substituted bicyclic amine derivatives.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Base treatment | 4 N NaOH, EtOAc | 30 | 1 h | - | Free base formation |
| Enolate generation | NaHMDS (1 M in THF) | −20 ± 5 | 1 h | - | Controlled addition for enolate |
| Triflation | N-phenyl-bis(trifluoromethanesulfonimide) | −20 to −10 | 1 h | - | Formation of triflate ester |
| Workup and extraction | 1 N NaOH washes, EtOAc/heptane extraction | Room temp (22) | 5–10 min | 77 g, >96% purity (HPLC) | Removal of impurities |
Research Findings and Industrial Relevance
The described method offers high stereoselectivity and purity of the triflate intermediate, which is critical for downstream synthesis of pharmacologically active compounds.
The use of low temperatures during triflation minimizes side reactions and decomposition.
The triflate intermediate is stable enough for isolation and subsequent use in palladium-catalyzed coupling reactions, demonstrating its practical utility in medicinal chemistry.
Hydrogenation steps following the triflate formation allow for selective reduction and deprotection, enabling efficient synthesis of endo-configured bicyclic amines with high stereospecificity.
Q & A
Q. What synthetic strategies are recommended for preparing 8-benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate?
Synthesis typically involves multi-step routes, starting with functionalization of the bicyclic core. For example, nucleophilic substitution or sulfonylation reactions are critical for introducing the trifluoromethanesulfonate group. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used due to their ability to stabilize intermediates and enhance reaction yields . Precise control of reaction parameters (e.g., temperature, stoichiometry) is essential to avoid side products such as over-sulfonylated derivatives.
Q. How can the stereochemistry and structural conformation of this compound be validated experimentally?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For instance, studies on structurally similar azabicyclo compounds (e.g., (2R)-8-benzyl derivatives) have confirmed chair-like conformations of the bicyclic system and spatial arrangements of substituents using crystallographic data (orthorhombic lattice, space group P212121) . Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT) are also employed to cross-validate structural assignments .
Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?
The compound’s stability is influenced by its trifluoromethanesulfonate group, which is hydrolytically sensitive. Storage at low temperatures (-20°C) under inert atmosphere (argon/nitrogen) is recommended. Analytical data for related compounds show molecular weights ~321–410 g/mol, with solubility profiles favoring polar aprotic solvents (e.g., DMF, THF) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethanesulfonate group in nucleophilic substitution reactions?
The trifluoromethanesulfonate (triflate) group is a superior leaving group due to the electron-withdrawing effect of the trifluoromethyl moiety, which stabilizes the transition state during SN2 reactions. Kinetic studies on analogous bicyclic triflates suggest that steric hindrance from the benzyl group may slow nucleophilic attack, requiring optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) . Competing elimination pathways (E2) are mitigated by using bulky bases or aprotic solvents.
Q. How can computational methods aid in predicting the biological activity of derivatives of this compound?
Molecular docking and MD simulations can model interactions with biological targets (e.g., GPCRs or enzymes). For example, studies on azabicyclo derivatives with sulfonyl groups have identified hydrogen-bonding interactions with catalytic residues in serine proteases . QSAR models built using electronic (HOMO/LUMO) and steric (polar surface area) descriptors can prioritize derivatives for in vitro testing .
Q. How should researchers address contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data often arise from impurities or diastereomeric mixtures. For example, a study on 8-benzyl-3-azabicyclo derivatives revealed that residual solvents (e.g., DMSO-d6) can obscure proton signals, necessitating rigorous purification. High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) are critical for resolving such issues .
Methodological Guidance
- Synthetic Optimization : Use kinetic monitoring (e.g., in situ FTIR) to track triflate group stability during reactions .
- Data Validation : Cross-reference crystallographic data (CCDC deposition codes) with computational models (Mercury software) to confirm structural accuracy .
- Contradiction Resolution : Employ orthogonal analytical techniques (e.g., LC-MS for purity, DSC for thermal stability) to reconcile conflicting data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
